molecular formula C20H27P B14247893 ([1,1'-Biphenyl]-2-yl)(dibutyl)phosphane CAS No. 382602-23-5

([1,1'-Biphenyl]-2-yl)(dibutyl)phosphane

Cat. No.: B14247893
CAS No.: 382602-23-5
M. Wt: 298.4 g/mol
InChI Key: YVTUCBGIPBMQIU-UHFFFAOYSA-N
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Description

([1,1’-Biphenyl]-2-yl)(dibutyl)phosphane: is an organophosphorus compound that features a biphenyl group attached to a phosphane moiety, which is further substituted with two butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ([1,1’-Biphenyl]-2-yl)(dibutyl)phosphane typically involves the reaction of 2-bromobiphenyl with dibutylphosphine under palladium-catalyzed cross-coupling conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine . The reaction conditions often include heating the mixture to around 100°C for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for ([1,1’-Biphenyl]-2-yl)(dibutyl)phosphane are not well-documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

([1,1’-Biphenyl]-2-yl)(dibutyl)phosphane: can undergo various types of chemical reactions, including:

    Oxidation: The phosphane moiety can be oxidized to form phosphine oxides.

    Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.

    Coordination: The phosphane can act as a ligand in coordination chemistry, forming complexes with transition metals.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like or in the presence of a Lewis acid catalyst.

    Coordination: Transition metal complexes can be formed using metals like , , or under mild conditions.

Major Products

    Oxidation: The major product is typically the corresponding .

    Substitution: Depending on the substituent introduced, various substituted biphenyl derivatives can be obtained.

    Coordination: Metal-phosphane complexes are the primary products.

Scientific Research Applications

([1,1’-Biphenyl]-2-yl)(dibutyl)phosphane: has several applications in scientific research:

    Catalysis: It is used as a ligand in homogeneous catalysis, particularly in such as the and .

    Materials Science: The compound can be used in the synthesis of and .

    Biological Studies: While not extensively studied, its derivatives could be explored for potential and .

Mechanism of Action

The mechanism by which ([1,1’-Biphenyl]-2-yl)(dibutyl)phosphane exerts its effects largely depends on its role as a ligand in catalysis. The phosphane moiety coordinates to a metal center, stabilizing the metal and facilitating the formation of reactive intermediates. This coordination can enhance the reactivity and selectivity of the metal catalyst, leading to more efficient chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used phosphane ligand in catalysis.

    Dibutylphosphine: Similar in structure but lacks the biphenyl group.

    Biphenylphosphine: Contains the biphenyl group but with different alkyl substituents.

Uniqueness

([1,1’-Biphenyl]-2-yl)(dibutyl)phosphane: is unique due to the combination of the biphenyl group and the dibutylphosphane moiety. This structure provides a balance of steric and electronic properties that can enhance its performance as a ligand in various catalytic processes.

Properties

CAS No.

382602-23-5

Molecular Formula

C20H27P

Molecular Weight

298.4 g/mol

IUPAC Name

dibutyl-(2-phenylphenyl)phosphane

InChI

InChI=1S/C20H27P/c1-3-5-16-21(17-6-4-2)20-15-11-10-14-19(20)18-12-8-7-9-13-18/h7-15H,3-6,16-17H2,1-2H3

InChI Key

YVTUCBGIPBMQIU-UHFFFAOYSA-N

Canonical SMILES

CCCCP(CCCC)C1=CC=CC=C1C2=CC=CC=C2

Origin of Product

United States

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